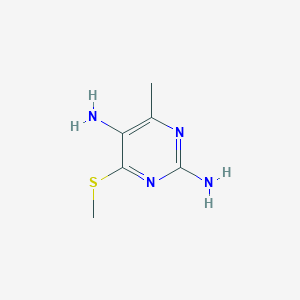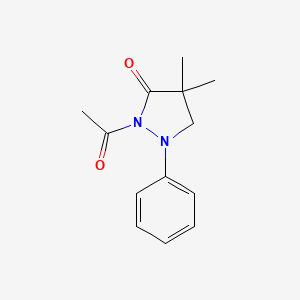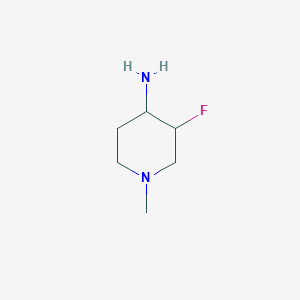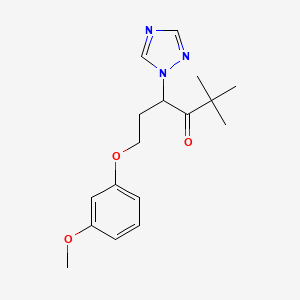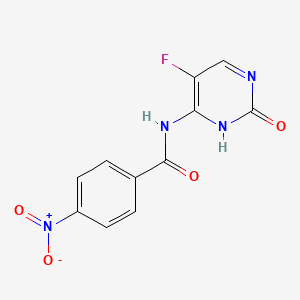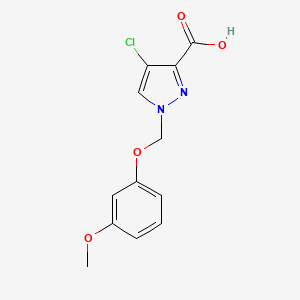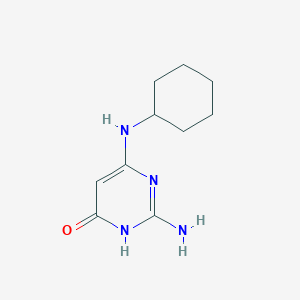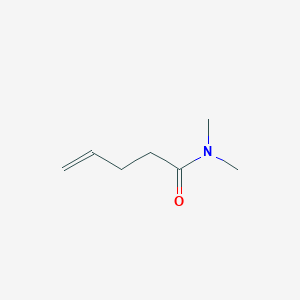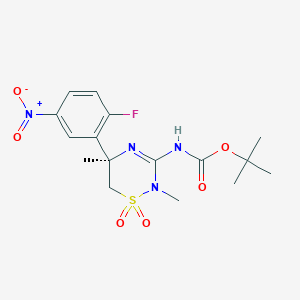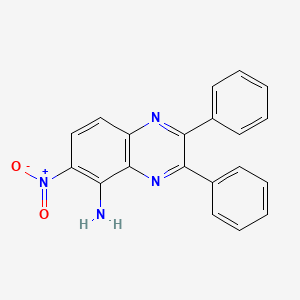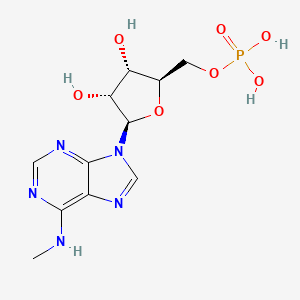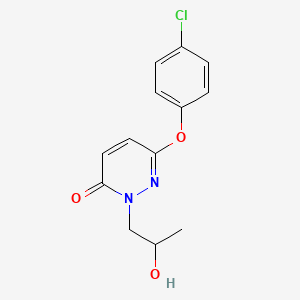
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound that contains both a furan and an isoxazolidinone ring.
Vorbereitungsmethoden
The synthesis of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of 5-nitrofuran-2-carbaldehyde with isoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or hydroxylamino derivatives.
Reduction: The nitro group can also be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one involves the inhibition of bacterial enzymes. The nitro group in the furan ring is reduced to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Vergleich Mit ähnlichen Verbindungen
2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one can be compared with other nitrofuran derivatives, such as:
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Eigenschaften
Molekularformel |
C10H8N2O6 |
|---|---|
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C10H8N2O6/c13-8(11-9(14)5-6-17-11)3-1-7-2-4-10(18-7)12(15)16/h1-4H,5-6H2/b3-1+ |
InChI-Schlüssel |
FFNQNFAOEZHVOU-HNQUOIGGSA-N |
Isomerische SMILES |
C1CON(C1=O)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1CON(C1=O)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


